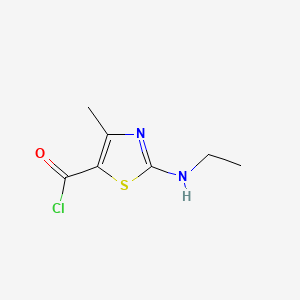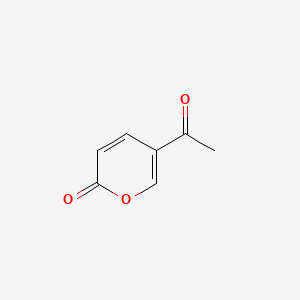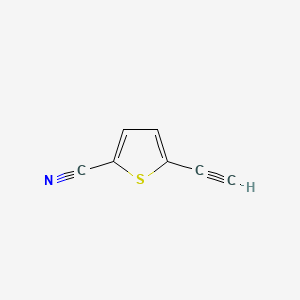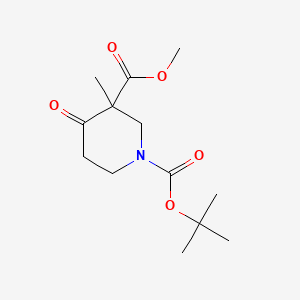
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, amino, and dioxo groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, further enhancing the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may produce compounds with reduced functional groups
Scientific Research Applications
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biological pathways and processes.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound is used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other specialized applications.
Mechanism of Action
The mechanism of action of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biological pathway or its interaction with a specific target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] include other benzamide derivatives with varying functional groups. Examples include:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p]
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p]
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-p] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields of research.
Properties
CAS No. |
176379-17-2 |
|---|---|
Molecular Formula |
C28H24N4O7 |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C28H24N4O7/c1-17(33)38-22-14-13-20(15-23(22)39-18(2)34)26(35)30-24-25(29)32(21-11-7-4-8-12-21)28(37)31(27(24)36)16-19-9-5-3-6-10-19/h3-15H,16,29H2,1-2H3,(H,30,35) |
InChI Key |
UHJVZBPRGJYUQO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N)OC(=O)C |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)





![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)


